molecular formula C23H24N4O5 B12181072 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B12181072
M. Wt: 436.5 g/mol
InChI Key: JWSQFTUCWOXJNV-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen and oxygen atoms, and an indole moiety, which is a bicyclic structure containing nitrogen. The presence of methoxy groups further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Indole Moiety: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, typically using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, which can provide insights into biological processes.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide: shares similarities with other phthalazinone and indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O5/c1-30-17-5-6-18-15(12-17)8-10-26(18)11-9-24-20(28)14-27-23(29)21-16(13-25-27)4-7-19(31-2)22(21)32-3/h4-8,10,12-13H,9,11,14H2,1-3H3,(H,24,28)

InChI Key

JWSQFTUCWOXJNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C4=C(C=CC(=C4OC)OC)C=N3

Origin of Product

United States

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